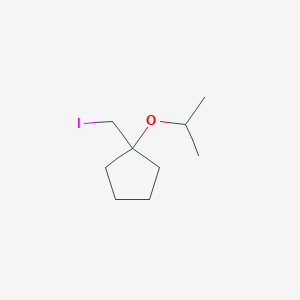

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

CAS No.:

Cat. No.: VC17532499

Molecular Formula: C9H17IO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17IO |

|---|---|

| Molecular Weight | 268.13 g/mol |

| IUPAC Name | 1-(iodomethyl)-1-propan-2-yloxycyclopentane |

| Standard InChI | InChI=1S/C9H17IO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

| Standard InChI Key | LHZUOECMGPFTET-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1(CCCC1)CI |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane comprises a five-membered cyclopentane ring with two distinct substituents:

-

Iodomethyl group (-CH<sub>2</sub>I): Introduces significant electrophilicity due to the polarizable iodine atom, enabling participation in nucleophilic substitution reactions.

-

Propan-2-yloxy group (-OCH(CH<sub>3</sub>)<sub>2</sub>): An ether moiety that enhances solubility in nonpolar solvents and influences stereoelectronic effects.

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>8</sub>H<sub>15</sub>IO |

| Molecular Weight | 232.11 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated ~2.1 (calculated) |

The iodine atom’s polarizability and the steric bulk of the isopropoxy group create a balance between reactivity and stability, making the compound suitable for controlled synthetic transformations.

Synthetic Methodologies

Cyclopentane Functionalization Strategies

Synthesis typically begins with functionalizing cyclopentane derivatives. One common approach involves:

-

Ring Formation: Cyclopentane is synthesized via cyclization of 1,5-dihalopentanes or through catalytic hydrogenation of cyclopentadiene.

-

Etherification: Introducing the propan-2-yloxy group via Williamson ether synthesis, reacting cyclopentanol with isopropyl bromide under basic conditions.

-

Iodination: The iodomethyl group is incorporated through radical iodination or nucleophilic displacement using NaI in acetone.

Optimization of Reaction Conditions

Critical parameters for high yield include:

-

Temperature: 50–80°C for etherification; room temperature for iodination to prevent iodine sublimation.

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in displacement reactions.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The iodomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols):

For example, reaction with sodium azide yields 1-(azidomethyl)-1-(propan-2-yloxy)cyclopentane, a precursor for click chemistry applications.

Elimination and Rearrangement Pathways

Under basic conditions, β-hydride elimination can occur, forming cyclopentene derivatives:

This pathway is suppressed by using bulky bases like DBU.

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

The compound’s iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems prevalent in drug candidates. For instance, it has been used to synthesize kinase inhibitors targeting cancer therapies.

Materials Science Applications

Incorporating the iodomethyl group into polymers enhances their dielectric properties, making them suitable for electronic coatings. The isopropoxy group improves solubility during processing.

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Measures | P280 (Wear gloves) |

Comparative Analysis with Related Compounds

While structural analogs exist, 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane exhibits distinct advantages:

-

vs. 1-Iodomethylcyclopentanol: The ether group in the former reduces hydrogen bonding, enhancing lipophilicity.

-

vs. 4-(Iodomethyl)-2,2-dimethyloxetane: Cyclopentane’s larger ring minimizes ring strain, improving thermal stability.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal applications.

-

Green Chemistry Approaches: Exploring solvent-free iodination using ball milling or microwave assistance.

-

Biological Activity Screening: Evaluating antimicrobial and anticancer potential in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume